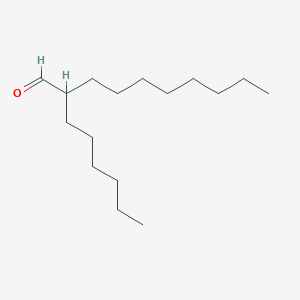
2-Hexyldecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyldecanal is an organic compound with the molecular formula C16H32O. It is an aliphatic aldehyde, characterized by a long carbon chain with a terminal aldehyde group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hexyldecanal can be synthesized through several methods. One common approach involves the oxidation of 2-hexyldecanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex, under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexyldecanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Major Products Formed:
Oxidation: 2-Hexyldecanoic acid
Reduction: 2-Hexyldecanol
Condensation: β-Hydroxy aldehydes or ketones
Applications De Recherche Scientifique
2-Hexyldecanal has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Hexyldecanal exerts its effects involves its interaction with cellular pathways. For instance, it has been shown to upregulate proteasomal activity in melanocytes, leading to decreased melanin synthesis. This effect is mediated through the regulation of ubiquitin-proteasome activity, which plays a crucial role in protein degradation and cellular homeostasis .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
13893-35-1 |
|---|---|
Formule moléculaire |
C16H32O |
Poids moléculaire |
240.42 g/mol |
Nom IUPAC |
2-hexyldecanal |
InChI |
InChI=1S/C16H32O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Clé InChI |
KTSFKUSRYVFNFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















